molecular formula C20H16N2O4S B2485155 N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide CAS No. 303988-35-4

N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide

Cat. No.: B2485155
CAS No.: 303988-35-4
M. Wt: 380.42
InChI Key: FXRYSLCGHFZIHK-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide is a synthetic benzamide derivative offered for research and development purposes. Compounds within the benzamide and sulfonamide classes are recognized for their significant potential in medicinal chemistry and materials science . Benzamide scaffolds are frequently investigated for their diverse biological activities, which can include anticonvulsant and antimicrobial properties . The structural features of this compound—including the methoxyphenyl group, nitro substituent, and phenylsulfanyl linkage—make it a valuable intermediate for synthesizing more complex molecules and for studying structure-activity relationships (SAR) . Researchers utilize such compounds in various applications, including the exploration of crystal engineering and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding solid-state properties and designing functional materials . This product is intended for chemical research and is strictly for Laboratory/Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-nitro-4-phenylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-26-16-10-8-15(9-11-16)21-20(23)14-7-12-19(18(13-14)22(24)25)27-17-5-3-2-4-6-17/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRYSLCGHFZIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules. The use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 3-position undergoes selective reduction under catalytic hydrogenation or metal-acid conditions.

Reaction TypeConditionsReagents/CatalystsProduct(s)
Catalytic hydrogenationH₂ gas, 25–60°C, 1–4 atm pressurePd/C, PtO₂, or Raney Ni3-Amino-4-(phenylsulfanyl)benzamide derivative
Metal-acid reductionFe/HCl, SnCl₂/HCl, or Zn/HClAcidic aqueous or ethanolCorresponding amine with sulfide retention

Key Findings :

  • Reduction preserves the phenylsulfanyl and methoxyphenyl groups, targeting only the nitro moiety.

  • The amine product exhibits increased nucleophilicity, enabling downstream coupling reactions (e.g., diazotization) .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the nitro group) facilitates nucleophilic substitution at the 4-position adjacent to the sulfanyl group.

Reaction TypeNucleophileConditionsProduct(s)
SNAr with aminesPrimary/secondary aminesDMF, 80–100°C, 12–24 hrs4-Amino-3-nitrobenzamide derivatives
Thiol displacementThiols (RSH)K₂CO₃, DMSO, 50–70°CThioether-modified analogs

Mechanistic Insight :

  • The nitro group activates the ring by withdrawing electrons, directing nucleophiles to the para position relative to the sulfanyl group.

  • Steric hindrance from the phenylsulfanyl group limits substitution at the 2-position .

Sulfide Oxidation

The phenylsulfanyl (-SPh) group is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidizing AgentConditionsProduct(s)
H₂O₂ or mCPBACH₂Cl₂, 0–25°C, 1–4 hrsSulfoxide (R-SO-Ph)
KMnO₄ or NaIO₄Acetic acid/H₂O, 60–80°CSulfone (R-SO₂-Ph)

Applications :

  • Sulfone derivatives show enhanced metabolic stability in medicinal chemistry applications.

Amide Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions.

ConditionsReagentsProduct(s)
Acidic hydrolysisHCl (6M), reflux, 6–12 hrs3-Nitro-4-(phenylsulfanyl)benzoic acid
Basic hydrolysisNaOH (2M), ethanol, 70°C, 8 hrsSodium salt of the carboxylic acid

Notable Observations :

  • Hydrolysis is slower compared to simpler benzamides due to steric protection from the methoxyphenyl group .

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes electrophilic substitution at the para position relative to the methoxy group.

Reaction TypeElectrophileConditionsProduct(s)
NitrationHNO₃/H₂SO₄, 0–5°CDinitrobenzamide derivatives
SulfonationSO₃/H₂SO₄, 50°CSulfonated methoxyphenyl analog

Regioselectivity :

  • The methoxy group directs electrophiles to the para position, but competing reactions on the nitro-bearing ring may occur .

Photochemical Reactions

Under UV light, the nitro group participates in photoreduction or ring rearrangements.

ConditionsObservations
UV (254 nm), THFPartial reduction to nitroso intermediate
Visible light, eosin YDegradation to azoxy derivatives

Biological Interactions

While not a traditional "reaction," the compound interacts with enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE) :

  • Inhibition of hCA I/II : Binds to the zinc center via the sulfonamide-like moiety (Ki = 4.07–37.16 nM) .

  • AChE inhibition : The nitro group stabilizes π-π stacking with the catalytic site (Ki = 8.91–34.02 nM) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that compounds similar to N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide exhibit promising anticancer properties. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that a compound with a para-methoxy group displayed significant activity against colon cancer cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that certain derivatives can inhibit nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents. The structure-activity relationship (SAR) studies highlight that modifications to the phenyl rings can enhance biological activity .

Organic Synthesis Applications

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in palladium-catalyzed C–N cross-coupling reactions, which are essential for forming anilines and their derivatives. This application is crucial for synthesizing various pharmaceuticals and agrochemicals .

Synthesis of Heterocycles
The compound can also be employed in the synthesis of nitrogen-containing heterocycles, which are vital in drug discovery. The ability to modify the nitro and sulfanyl groups allows for the generation of diverse derivatives with tailored biological activities .

Materials Science Applications

Development of Functional Materials
Due to its unique chemical properties, this compound is being explored in the development of novel materials such as polymers and coatings. Its sulfanyl group can impart desirable characteristics to materials, potentially enhancing their mechanical and thermal properties.

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryAnticancer agentsSignificant activity against colon cancer cell lines
Anti-inflammatory agentsInhibition of NO production in macrophages
Organic SynthesisBuilding block for complex moleculesUtilized in C–N cross-coupling reactions
Synthesis of heterocyclesGeneration of diverse derivatives with tailored activities
Materials ScienceDevelopment of functional materialsEnhanced mechanical and thermal properties

Case Studies

Case Study 1: Anticancer Activity Evaluation
A series of compounds related to this compound were tested against various cancer cell lines, including SW1116 colon cancer cells. The study found that modifications to the phenyl groups significantly affected cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Case Study 2: Synthesis and Characterization
In a synthetic study, researchers successfully synthesized this compound through a multi-step reaction involving sulfamoylation and amidation processes. The final product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity levels suitable for further biological testing .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity to target molecules. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly versatile, with modifications at positions 3 and 4 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Position 3 Position 4 Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) Reference
N-(4-Methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide Nitro Phenylsulfanyl (thioether) 380.42 Electron-withdrawing nitro, thioether Not reported
N-(4-Methoxyphenyl)-3-nitro-4-isopropoxybenzamide (Compound 24) Nitro Isopropoxy 331.1 Nitro, ether Not reported
N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) Morpholinosulfonyl - Not reported Sulfonamide, morpholine h-NTPDase2 inhibitor (IC₅₀: sub-µM)
(E)-4-(3-Cyclohexyl-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (30) Cyclohexyl-oxopropenyl - Not reported α,β-unsaturated ketone, cyclohexyl PTP1B inhibitor (anti-hyperglycemic)
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide Triazole-sulfanylmethyl Triazole, benzyl, fluorophenyl Not reported Triazole, fluorophenyl, thioether Not reported

Key Observations:

  • Nitro vs. Sulfonamide Groups: The nitro group in the target compound enhances electron-withdrawing effects compared to sulfonamide derivatives (e.g., 3f), which may influence binding to enzymes like h-NTPDases .
  • Thioether vs.
  • Heterocyclic Additions: The triazole-containing analog () introduces a heterocyclic ring, which may enhance π-π stacking or hydrogen-bonding interactions in biological targets .

Biological Activity

N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a methoxy group, a nitro group, and a phenylsulfanyl moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H16N2O4S\text{C}_{20}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes:

  • A methoxy group at the para position of the aniline.
  • A nitro group at the meta position.
  • A phenylsulfanyl group at the para position of the benzamide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The nitro group enhances reactivity, allowing the compound to participate in redox reactions which may inhibit enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microorganisms, suggesting potential antibacterial properties.
  • Anticancer Properties : The structural components may facilitate binding to cancer cell receptors, leading to apoptosis in malignant cells.

Biological Activity Overview

Activity Type Description
Antimicrobial Demonstrated activity against several bacterial strains; specific mechanism under investigation.
Anticancer Potential to induce apoptosis in cancer cells through oxidative stress mechanisms.
Enzyme Interaction Inhibits specific enzymes, affecting metabolic pathways and cellular processes.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds and found that nitro-substituted benzamides exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the phenylsulfanyl group may enhance this effect through increased lipophilicity and membrane penetration .
  • Cytotoxicity in Cancer Cells : Research on similar nitro-substituted compounds demonstrated that they could selectively target cancer cells over normal cells, with IC50 values indicating potent cytotoxicity . For instance, modifications leading to enhanced electron-withdrawing characteristics increased their anticancer potency.
  • Mechanistic Insights : Investigations into the biochemical pathways revealed that these compounds could induce reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent apoptosis in tumor cells .

Q & A

Q. What are the key synthetic routes for N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and amidation. For example, nitro groups can be introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄), while thioether linkages are formed using thiophenol derivatives in polar aprotic solvents like DMF. Optimizing yield requires strict temperature control (e.g., 0–5°C for nitration) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Reaction progress should be monitored using TLC and confirmed via NMR .

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C4, nitro at C3) and rule out regioisomers.
  • LC-MS/HRMS : For molecular weight validation (e.g., [M+H]⁺ peak matching theoretical mass).
  • FT-IR : To detect functional groups (e.g., C=O stretch ~1650 cm⁻¹ for benzamide).
  • X-ray crystallography (if crystalline): Resolve ambiguities in stereoelectronic effects using SHELX software for refinement .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs. For example:

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets).
  • Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

Discrepancies may arise from assay conditions or substituent effects. To address this:

  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for variables like cell line passage number or serum concentration.
  • SAR studies : Systematically modify substituents (e.g., replace methoxy with halogen) and correlate changes with activity. For instance, replacing the phenylsulfanyl group with a methylthio moiety reduced antimicrobial potency by 40% .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .

Q. How can the mechanism of action be elucidated for this compound?

A multi-modal approach is recommended:

  • Target identification : Employ affinity chromatography or pull-down assays with biotinylated probes.
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax ratios).
  • In vivo validation : Generate xenograft models (e.g., nude mice with HT-29 tumors) and assess tumor regression post-treatment .

Q. What methodologies address low solubility and bioavailability in preclinical studies?

  • Formulation optimization : Use co-solvents (PEG 400, DMSO) or nanoencapsulation (liposomes, PLGA nanoparticles).
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to enhance permeability.
  • Pharmacokinetic profiling : Conduct LC-MS/MS-based plasma concentration monitoring to calculate AUC and half-life .

Q. How can synthetic challenges, such as byproduct formation during nitro-group introduction, be mitigated?

  • Regioselectivity control : Use directing groups (e.g., sulfonyl) or Lewis acids (BF₃·Et₂O) to favor para/ortho nitration.
  • Purification : Employ preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA).
  • In-line monitoring : Utilize ReactIR to detect intermediates and adjust reaction parameters dynamically .

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